molecular formula C21H23F3N4O B11465637 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11465637
M. Wt: 404.4 g/mol
InChI Key: DLZYGGFVYZPJJB-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its diverse biological activities, and a trifluoromethyl group, which enhances its pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the quinazolinone core .

Scientific Research Applications

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core modulates its biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and trifluoromethyl-substituted piperazines. Examples include:

Uniqueness

The uniqueness of 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one lies in its combined structural features, which confer specific pharmacokinetic and pharmacodynamic properties. The presence of both the quinazolinone core and the trifluoromethyl group enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C21H23F3N4O

Molecular Weight

404.4 g/mol

IUPAC Name

4,7-dimethyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H23F3N4O/c1-13-10-17-19(18(29)11-13)14(2)25-20(26-17)28-8-6-27(7-9-28)16-5-3-4-15(12-16)21(22,23)24/h3-5,12-13H,6-11H2,1-2H3

InChI Key

DLZYGGFVYZPJJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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